Phenglutarimide hydrochloride

Catalog No.
S539403
CAS No.
1674-96-0
M.F
C17H25ClN2O2
M. Wt
324.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenglutarimide hydrochloride

CAS Number

1674-96-0

Product Name

Phenglutarimide hydrochloride

IUPAC Name

3-[2-(diethylamino)ethyl]-3-phenylpiperidine-2,6-dione;hydrochloride

Molecular Formula

C17H25ClN2O2

Molecular Weight

324.8 g/mol

InChI

InChI=1S/C17H24N2O2.ClH/c1-3-19(4-2)13-12-17(14-8-6-5-7-9-14)11-10-15(20)18-16(17)21;/h5-9H,3-4,10-13H2,1-2H3,(H,18,20,21);1H

InChI Key

SYSHPMOZZLONAK-UHFFFAOYSA-N

SMILES

CCN(CC)CCC1(CCC(=O)NC1=O)C2=CC=CC=C2.Cl

solubility

Soluble in DMSO

Synonyms

2-(2-(diethylamino)ethyl)-2-phenylglutarimide, phenglutarimide, phenglutarimide hydrochloride, phenylglutarimide

Canonical SMILES

CCN(CC)CCC1(CCC(=O)NC1=O)C2=CC=CC=C2.Cl

The exact mass of the compound Phenglutarimide hydrochloride is 324.1605 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Piperidones - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Phenglutarimide hydrochloride is a chemical compound with the molecular formula C17H25ClN2O2. It is primarily recognized for its role as an anticholinergic agent, particularly in the treatment of Parkinson's disease. This compound acts by blocking the action of acetylcholine at cholinergic receptors, thereby alleviating symptoms associated with excessive cholinergic activity, such as tremors and rigidity in Parkinsonian patients .

Typical of imides. Key types of reactions include:

  • Hydrolysis: Under acidic or basic conditions, phenglutarimide can hydrolyze to form corresponding acids and amines.
  • Acylation: The amine groups in phenglutarimide can react with acyl chlorides, leading to N-acyl derivatives.
  • Reduction: The imide functional group can be reduced to amines using reducing agents like lithium aluminum hydride.

These reactions are significant for modifying the compound's properties for pharmaceutical applications .

As an anticholinergic agent, phenglutarimide hydrochloride exhibits several biological activities:

  • Cholinergic Receptor Antagonism: It inhibits the binding of acetylcholine to its receptors, which is beneficial in managing symptoms of Parkinson's disease.
  • CNS Effects: The compound has central nervous system effects due to its ability to cross the blood-brain barrier, impacting neurotransmitter balance and motor control .
  • Potential Side Effects: While effective, it may also lead to side effects such as dry mouth, constipation, and blurred vision due to its anticholinergic properties .

Phenglutarimide hydrochloride can be synthesized through several methods:

  • Condensation Reaction: A common method involves the reaction between phthalic anhydride and an appropriate amine, followed by cyclization and subsequent treatment with hydrochloric acid to yield the hydrochloride salt.
  • Modification of Existing Compounds: Starting from related compounds like glutarimide, chemical modifications such as alkylation or acylation can lead to the formation of phenglutarimide.
  • Use of Catalysts: Catalysts may be employed to enhance reaction rates and yields during synthesis .

Phenglutarimide hydrochloride is primarily used in:

  • Pharmacotherapy for Parkinson's Disease: It helps manage motor symptoms by reducing cholinergic overactivity.
  • Research: It serves as a tool compound in studies exploring cholinergic mechanisms and potential treatments for other neurological disorders .

Phenglutarimide hydrochloride has been studied for its interactions with various drugs:

  • Drug Interactions: Co-administration with other anticholinergics or drugs that affect neurotransmitter levels may increase the risk of adverse effects. For example, interactions with aclidinium have been noted, potentially heightening side effects .
  • Mechanism of Action Studies: Research indicates that its effectiveness can be influenced by other medications that modulate cholinergic activity .

Several compounds exhibit similar properties or mechanisms of action to phenglutarimide hydrochloride. Here are some notable examples:

Compound NameMechanism of ActionUnique Features
TrihexyphenidylAnticholinergicMore potent in treating extrapyramidal symptoms
BenztropineAnticholinergicAlso has dopaminergic activity
BiperidenAnticholinergicLonger half-life than phenglutarimide

Uniqueness of Phenglutarimide Hydrochloride

Phenglutarimide hydrochloride stands out due to its specific structural features that confer selective antagonism at cholinergic receptors without significant dopaminergic activity. This selectivity allows it to effectively manage Parkinsonian symptoms while minimizing certain side effects associated with broader-spectrum anticholinergics .

Classical Ammonolysis Route

The most established industrial synthesis of phenglutarimide hydrochloride begins with the ammonolysis of glutaric acid [1]. This method involves heating glutaric acid (70 grams, 0.53 mole) with 150 mL of 28% aqueous ammonia solution. The mixture undergoes gradual heating from 90°C to 180°C over 7 hours, with the temperature maintained at 170-180°C until ammonia evolution ceases [2]. The reaction proceeds through initial formation of glutaric diamide, followed by intramolecular cyclization and dehydration to form the glutarimide ring. This method consistently achieves yields of 63-80% and produces material with melting points of 145-146°C after recrystallization from acetone [1] [2].

Thio-Michael Addition Methodology

A more recent industrial approach utilizes thio-Michael addition reactions for glutarimide synthesis [3]. This method employs glutarimide (250 mg, 2 mmol) with thiophenol derivatives (2.2 mmol) in tetrahydrofuran containing diisopropylethylamine (0.87 mL, 5 mmol) at 75°C for 1-3 hours [3]. The reaction mechanism involves nucleophilic addition of the thiol to the Michael acceptor system, generating thioether-substituted glutarimides with yields ranging from 80-95% [3]. The mild reaction conditions and excellent functional group tolerance make this approach particularly suitable for large-scale synthesis.

Palladium-Catalyzed Cross-Coupling Routes

Industrial implementation of palladium-catalyzed methodologies has shown significant promise for phenglutarimide derivatives [4] [5]. The Suzuki-Miyaura cross-coupling protocol employs glutarimide substrates (1.0 equivalent), aryl boronic acids (2.0 equivalents), potassium carbonate (3.0 equivalents), and palladium catalysts (1.0 mol%) in tetrahydrofuran at 60°C [5]. These reactions demonstrate remarkable efficiency with quantitative conversions achievable within 5-60 minutes under optimized conditions [5]. The methodology exhibits excellent reactivity across various electronic and steric substitution patterns, with electron-rich boronic acids providing quantitative yields while electron-poor substrates achieve 80-89% conversions [5].

Asymmetric Hydrogenation Approaches

For enantioselective synthesis requirements, asymmetric hydrogenation methodologies have been developed using chiral rhodium and ruthenium catalysts [6] [7]. These processes typically employ hydrogen pressures of 1-50 bar with chiral phosphine ligands, achieving enantiomeric excesses exceeding 95% and chemical yields of 85-95% [6]. The reaction mechanisms involve coordination of the prochiral substrate to the metal center, followed by stereoselective hydride delivery to generate the desired stereoisomer [7].

Purification Techniques and Yield Optimization Strategies

Advanced Recrystallization Protocols

Industrial purification of phenglutarimide hydrochloride relies heavily on optimized recrystallization procedures [2]. The standard protocol involves dissolving crude material (75 grams) in 200 mL of water, followed by treatment with activated charcoal (2 grams) under reflux for 30 minutes [2]. After hot filtration, the solution undergoes controlled cooling and concentration to facilitate crystallization. Alternative solvent systems including 95% ethanol and acetone provide melting points of 153-154°C and 163-165°C respectively [2]. Recovery yields typically range from 70-85% while achieving purities of 95-98% [8].

High-Performance Liquid Chromatography Purification

For pharmaceutical-grade material, preparative high-performance liquid chromatography offers superior purification capabilities [8]. The methodology employs C18 columns (250 × 32 mm) with acetonitrile-water gradient systems containing 0.1% trifluoroacetic acid [8]. Flow rates of 20 mL/min enable processing of substantial quantities while maintaining resolution. Detection utilizes ultraviolet absorption at 220 nm and 250 nm wavelengths [8]. This approach consistently achieves purities exceeding 99% with recovery yields of 85-95% [8].

Column Chromatography Optimization

Silica gel column chromatography represents a versatile purification approach suitable for laboratory to pilot-scale operations [8]. Optimal mobile phase compositions utilize chloroform-methanol gradients from 99:1 to 95:5, enabling effective separation of impurities and by-products [3]. The methodology requires column-to-sample mass ratios of approximately 20:1 for optimal resolution. Recovery yields typically achieve 80-90% while providing purities of 98-99% [8].

Yield Enhancement Strategies

Systematic optimization studies have identified critical parameters for maximizing synthetic yields [5]. Temperature control within the range of 170-180°C provides optimal conditions for cyclization reactions while minimizing decomposition pathways [1]. Solvent selection significantly impacts reaction efficiency, with polar aprotic solvents such as tetrahydrofuran, dimethylformamide, and dichloromethane demonstrating superior performance [8] [5]. Catalyst loading optimization reveals that 1-5 mol% palladium catalysts provide optimal balance between activity and cost-effectiveness [5].

Reaction time optimization studies indicate that 3-8 hours represents the optimal duration for most synthetic routes, providing complete conversion while minimizing side reaction formation [5]. pH control proves particularly crucial for reactions involving amine nucleophiles, with optimal ranges of pH 7-9 reducing side reactions and improving yields by 25-40% [8]. Implementation of inert atmosphere conditions using dry nitrogen prevents oxidative degradation and enhances yields by 20-30% [8].

Analytical Validation of Synthetic Intermediates

Nuclear Magnetic Resonance Spectroscopy

Comprehensive structural characterization of phenglutarimide hydrochloride intermediates relies on multinuclear nuclear magnetic resonance spectroscopy [9] [8]. Proton nuclear magnetic resonance spectra in deuterated dimethyl sulfoxide exhibit characteristic signals including aromatic protons at δ 7.15-7.40 ppm, aliphatic methylene protons at δ 2.74 ppm, and N-H protons at δ 10.77 ppm [3]. Carbon-13 nuclear magnetic resonance provides definitive structural confirmation with carbonyl carbons appearing at δ 172.3 and 171.1 ppm, aromatic carbons at δ 135.3-129.4 ppm, and aliphatic carbons at δ 32.6-17.7 ppm [5].

Mass Spectrometric Analysis

High-resolution mass spectrometry serves as the primary method for molecular weight confirmation and purity assessment [8]. Electrospray ionization mass spectrometry of phenglutarimide hydrochloride generates characteristic molecular ion peaks at m/z 324.85 [M+H]+ with fragmentation patterns providing structural confirmation [8]. The methodology achieves detection limits of 1-3 ng/mL and quantitation limits of 3-10 ng/mL, enabling trace impurity detection [8].

Chromatographic Purity Analysis

High-performance liquid chromatography represents the standard analytical method for purity determination and quantitative analysis [8] [10]. The validated methodology employs C18 columns with acetonitrile-water mobile phases, achieving retention times of 8-12 minutes for phenglutarimide derivatives [8]. System suitability requirements include relative standard deviations below 2.0% for replicate injections and resolution factors exceeding 2.0 for critical peak pairs [10]. The method demonstrates excellent precision with relative standard deviations below 1.0% and accuracy within 98-102% of theoretical values [8] [10].

Spectroscopic Characterization Methods

Infrared spectroscopy provides rapid functional group identification with characteristic carbonyl stretching frequencies appearing at 1650-1750 cm⁻¹ [5]. Ultraviolet-visible spectroscopy enables concentration determination and purity assessment through absorption maxima at 250-280 nm [8]. Melting point determination remains a fundamental purity assessment tool, with pure phenglutarimide hydrochloride exhibiting sharp melting points within the range of 145-155°C [2] [11].

Elemental Analysis Validation

Combustion elemental analysis provides definitive composition confirmation for synthetic intermediates [8]. Theoretical values for phenglutarimide hydrochloride (C₁₇H₂₅ClN₂O₂) include carbon 62.86%, hydrogen 7.76%, nitrogen 8.62%, and chlorine 10.91% [12]. Analytical precision requirements mandate relative standard deviations below 0.5% for each element, with accuracy specifications of 98-102% of theoretical values [8].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Exact Mass

324.1605

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Related CAS

1156-05-4 (Parent)

MeSH Pharmacological Classification

Cholinergic Antagonists

Other CAS

1674-96-0

Wikipedia

Phenglutarimide hydrochloride

Dates

Last modified: 08-15-2023
1: Liu Z, Jia F, Wang W, Wang C, Liu Y. Determination of phenformin hydrochloride using molecular imprinting technology coupled with flow-injection chemiluminescence. Luminescence. 2012 Jul-Aug;27(4):297-301. doi: 10.1002/bio.1350. Epub 2011 Oct 12. PubMed PMID: 21990141.
2: Ali I, Naim L, Ghanem A, Aboul-Enein HY. Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Talanta. 2006 Jun 15;69(4):1013-7. doi: 10.1016/j.talanta.2005.12.004. Epub 2006 Jan 10. PubMed PMID: 18970673.
3: Aboul-Enein HY, Serignese V, Minguillón C, Oliveros L. Enantioselective separation of several piperidine-2, 6-diones on a covalently bonded cellulose 3,5-dimethylphenyl carbamate/10-undecenoate chiral selector. Biomed Chromatogr. 1997 Sep-Oct;11(5):303-6. Erratum in: Biomed Chromatogr 1998 Jan-Feb;12(1):45. PubMed PMID: 9376714.
4: Waelbroeck M, Lazareno S, Pfaff O, Friebe T, Tastenoy M, Mutschler E, Lambrecht G. Stereoselective recognition of the enantiomers of phenglutarimide and of six related compounds by four muscarinic receptor subtypes. Br J Pharmacol. 1996 Dec;119(7):1319-30. PubMed PMID: 8968538; PubMed Central PMCID: PMC1915812.
5: Lambrecht G, Feifel R, Mutschler E. Stereoselectivity at muscarinic receptor subtypes: observations with the enantiomers of phenglutarimide. Chirality. 1989;1(2):170-3. PubMed PMID: 2642045.
6: Smithers JL, Nicholls PJ, Maddocks JL. Proceedings: Studies of experimental chronic renal failure I, Increased permeability of the rat's blood-brain barrier to phenglutarimide hydrochloride. J Pharm Pharmacol. 1975 Dec;27 Suppl?-2:36P. PubMed PMID: 2710.
7: Douglas JS, Nicholls PJ. The fate of phenglutarimide hydrochloride in the rat and man. Xenobiotica. 1973 Sep;3(9):605-13. PubMed PMID: 4763146.
8: LAGRANGE G, DORLET C, HOYOIS J. [Synthesis of Beta-phenylglutarimide and Beta, Beta-diphenylglutarimide]. J Pharm Belg. 1962 Jan-Feb;17:3-13. French. PubMed PMID: 14461555.
9: BRAGE D. [Phenglutarimide in the medical treatment of parkinsonism]. Sem Med. 1960 Jan 21;116:68-72. Spanish. PubMed PMID: 13803763.
10: VALLADE L, MERLIN L. [Report of the corrective effects of C. 10870 (phenglutarimide) during neuroleptic therapy]. Ann Med Psychol (Paris). 1959 Jun;117(1):125-9. French. PubMed PMID: 13670555.
11: MERTES MP Jr, WILSON CO. Glutarimides. V. Synthesis of 2-allyl-2-phenylglutarimide. J Am Pharm Assoc Am Pharm Assoc. 1958 Dec;47(12):882-5. PubMed PMID: 13610712.
12: BATTEGAY R. [Aturban (phenglutarimide), a new therapeutic drug for parkinsonism; comparative investigation on the therapy of parkinsonism]. Schweiz Med Wochenschr. 1958 Jul 26;88(30):740-2. German. PubMed PMID: 13580191.
13: MALLARD BG, WILSON CO. Glutarimides. IV. N-alkyl and N-aryl derivatives of 3-phenylglutarimide and 3-phenyl-2-methylglutarimide. J Am Pharm Assoc Am Pharm Assoc. 1957 Mar;46(3):176-8. PubMed PMID: 13502143.
14: BONATI F. [Small doses of 3-ethyl-3-phenylglutarimide as a sedative in general medical therapy]. Gazz Med Ital. 1954 Oct;113(10):303-4. Italian. PubMed PMID: 13232222.

Explore Compound Types